Microcolin H

Target engagement Binding affinity Chemical proteomics

Microcolin H directly binds PITPα/β with high affinity (Kd=0.73 μM), inducing autophagic cell death via LC3-I to LC3-II conversion and p62 degradation. Its action is target-specific—genetic knockout of PITPα/β abolishes response, unlike broad-spectrum autophagy modulators. A definitive 2.0 Å co-crystal structure with PITPα enables precise target engagement studies. Demonstrates 78% tumor volume inhibition in gastric cancer xenografts at 10 mg/kg, making it a reliable lead for preclinical cancer efficacy and PK/PD studies.

Molecular Formula C38H63N5O9
Molecular Weight 733.9 g/mol
Cat. No. B12374160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocolin H
Molecular FormulaC38H63N5O9
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N2C(C=CC2=O)C)O
InChIInChI=1S/C38H63N5O9/c1-12-13-14-15-16-24(6)35(48)40(10)29(19-22(2)3)34(47)39-32(26(8)52-27(9)44)37(50)41(11)33(23(4)5)38(51)42-21-28(45)20-30(42)36(49)43-25(7)17-18-31(43)46/h17-18,22-26,28-30,32-33,45H,12-16,19-21H2,1-11H3,(H,39,47)/t24-,25+,26-,28+,29+,30+,32+,33+/m1/s1
InChIKeyVVVUQZUDSPOQAQ-PEYQGHOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microcolin H Sourcing: A Potent PITPα/β-Targeting Autophagy Inducer for Cancer Research


Microcolin H is a marine-derived lipopeptide isolated from the cyanobacterium Moorea producens [1]. It is characterized as a potent and selective ligand for class I phosphatidylinositol transfer proteins (PITPα and PITPβ) [2]. Through this unique binding mechanism, Microcolin H acts as an autophagy inducer, promoting the conversion of LC3I to LC3II and leading to autophagic cell death in cancer models .

Microcolin H Functional Uniqueness: Why PITPα/β Binding Specificity Prevents Substitution


Generic substitution with other in-class microcolins or common autophagy inducers is not scientifically justifiable due to Microcolin H's specific mechanism of action. Unlike mTOR inhibitors or PI3K inhibitors which have broad cellular effects, Microcolin H's activity is dependent on its direct, high-affinity binding to PITPα/β [1]. The compound induces autophagy specifically by targeting PITPα/β; genetic knockout of these proteins abolishes the cellular response to Microcolin H treatment [2]. This target-specific mechanism contrasts with the non-selective cytotoxicity observed in some older microcolin analogs, which were found to have no selective cytotoxicity between immune and non-immune cells [3].

Microcolin H Product Evidence: Quantifying Differentiation from PITP Ligands and Autophagy Inducers


Microcolin H Target Engagement: High-Affinity Binding to PITPβ vs. Untargeted Autophagy Modulators

Microcolin H demonstrates specific, high-affinity binding to PITPβ, a key target in its mechanism of action, as quantified by Microscale Thermophoresis (MST) [1]. This level of target engagement distinguishes it from broad-spectrum autophagy inducers that lack a defined protein target.

Target engagement Binding affinity Chemical proteomics

Microcolin H Structural Mechanism: Covalent Binding Conformation vs. Reversible PITP Inhibitors

Microcolin H's unique mechanism involves trapping PITPα in an 'open' conformation via covalent bond formation, a feature not shared by all PITP ligands [1]. A 2.0 Å resolution crystal structure reveals the compound covalently binds to Cys94 (PITPα numbering), providing a definitive structural basis for its inhibitory effect [1].

Structural biology Mechanism of action Covalent inhibitor

Microcolin H In Vivo Antitumor Efficacy vs. Clinical Correlation for PITPα/β-Targeted Strategy

The selection of Microcolin H for PITPα/β-targeted studies is supported by two linked lines of evidence: its significant in vivo tumor inhibition in a xenograft model [1] and the clinical correlation of its target with poor patient prognosis [1].

In vivo efficacy Xenograft model Biomarker

Microcolin H Purity Specification: Ensuring Reproducibility in Autophagy Research

For procurement decisions, compound purity is a critical factor for experimental reproducibility. Microcolin H is available from reputable vendors with a specified purity level , which is essential for obtaining reliable and interpretable results in sensitive autophagy assays.

Compound purity Quality control Reproducibility

Microcolin H Intellectual Property: A Patented Autophagy Inducer for Drug Discovery Research

Microcolin H and its analogs are covered by a patent for their application as autophagy inducers targeting PITPNA/PITPNB, underscoring its recognized novelty and utility in pharmaceutical research [1].

Drug discovery Intellectual property Autophagy

Microcolin H Optimal Use Cases: From Target Validation to Autophagy Pathway Elucidation


Validating PITPα/β as a Therapeutic Target in Cancer

Microcolin H serves as a primary tool compound for validating the role of PITPα/β in cancer cell proliferation and survival. As demonstrated, its high-affinity binding (Kd = 0.73 ± 0.22 μM) [1] and specific target engagement can be used in conjunction with genetic knockout models to establish PITPα/β dependency in various cancer cell lines [1].

Mechanistic Studies of Autophagy Induction and Flux

The compound is ideal for dissecting autophagy pathways. Its well-characterized effect on increasing LC3-II conversion and reducing p62 levels makes it a reliable positive control for monitoring autophagic flux. The definitive 2.0 Å crystal structure of Microcolin H bound to PITPα [2] further enables researchers to correlate structural binding with functional autophagy outcomes.

Preclinical In Vivo Proof-of-Concept Studies for Gastric Cancer

Based on its demonstrated 78% tumor volume inhibition in a gastric cancer xenograft model (HGC-27) at 10 mg/kg [1] and the clinical correlation of PITPα/β with poor gastric cancer prognosis [1], Microcolin H is a suitable lead-like molecule for conducting preclinical in vivo efficacy and PK/PD studies in gastric cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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